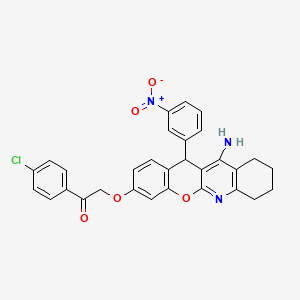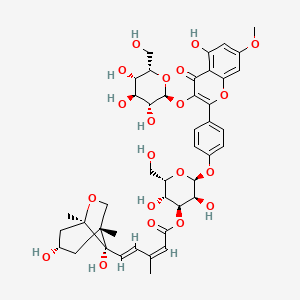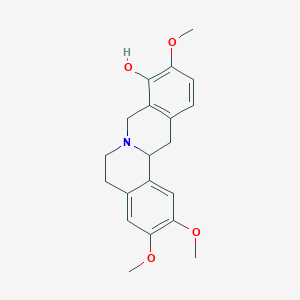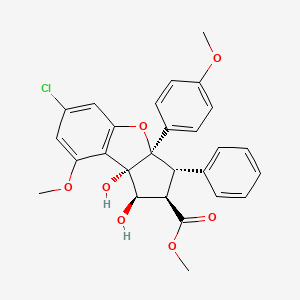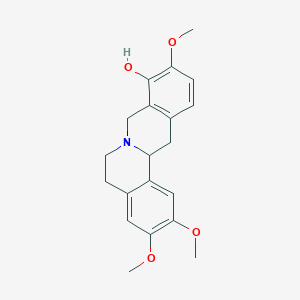
NAD+ (lithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinamide adenine dinucleotide (lithium) is a compound that plays a crucial role in cellular metabolism. It is a coenzyme found in all living cells and is involved in redox reactions, carrying electrons from one reaction to another. This compound exists in two forms: an oxidized form (NAD+) and a reduced form (NADH). The lithium salt of nicotinamide adenine dinucleotide is used in various scientific and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nicotinamide adenine dinucleotide (lithium) typically involves the combination of nicotinamide, adenine, and lithium ions under controlled conditions. The process begins with the formation of nicotinamide mononucleotide, which is then combined with adenine to form nicotinamide adenine dinucleotide. The lithium salt is formed by introducing lithium ions into the reaction mixture.
Industrial Production Methods
Industrial production of nicotinamide adenine dinucleotide (lithium) involves large-scale fermentation processes using genetically engineered microorganisms These microorganisms are designed to overproduce the precursors of nicotinamide adenine dinucleotide, which are then extracted and purified
化学反応の分析
Types of Reactions
Nicotinamide adenine dinucleotide (lithium) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It acts as an oxidizing agent, accepting electrons from other molecules and becoming reduced to NADH.
Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation-Reduction Reactions: Common reagents include hydrogen donors such as alcohols and aldehydes. Conditions typically involve the presence of enzymes like dehydrogenases.
Substitution Reactions: Reagents such as halides and nucleophiles are used under mild conditions to facilitate substitution reactions.
Major Products Formed
Oxidation-Reduction Reactions: The major product formed is NADH, which can be further used in various metabolic pathways.
Substitution Reactions: The products depend on the specific reagents used but generally involve the replacement of functional groups on the nicotinamide adenine dinucleotide molecule.
科学的研究の応用
Nicotinamide adenine dinucleotide (lithium) has a wide range of scientific research applications, including:
Chemistry: It is used as a coenzyme in various chemical reactions, particularly in redox reactions.
Biology: It plays a crucial role in cellular metabolism, energy production, and DNA repair.
Medicine: It is being studied for its potential in treating age-related diseases and metabolic disorders.
Industry: It is used in the production of biofuels and other industrial processes that require efficient electron transfer.
作用機序
The mechanism of action of nicotinamide adenine dinucleotide (lithium) involves its role as a coenzyme in redox reactions. It accepts electrons from other molecules, becoming reduced to NADH. This reduced form can then donate electrons to other molecules, facilitating various metabolic processes. The molecular targets include enzymes involved in the electron transport chain, such as dehydrogenases and oxidoreductases.
類似化合物との比較
Similar Compounds
Nicotinamide Mononucleotide (NMN): A precursor to nicotinamide adenine dinucleotide, involved in similar metabolic pathways.
Nicotinamide Riboside (NR): Another precursor to nicotinamide adenine dinucleotide, used in dietary supplements to boost NAD+ levels.
Nicotinic Acid (NA): A form of vitamin B3 that can be converted to nicotinamide adenine dinucleotide in the body.
Uniqueness
Nicotinamide adenine dinucleotide (lithium) is unique due to its lithium salt form, which enhances its stability and solubility. This makes it particularly useful in industrial applications where these properties are essential. Additionally, its role as a coenzyme in redox reactions sets it apart from other similar compounds that may not participate in such reactions as efficiently.
特性
分子式 |
C21H26LiN7O14P2 |
|---|---|
分子量 |
669.4 g/mol |
IUPAC名 |
lithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H27N7O14P2.Li/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |
InChIキー |
ZTHNLNKHGSMWKH-QYZPTAICSA-M |
異性体SMILES |
[Li+].C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
正規SMILES |
[Li+].C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


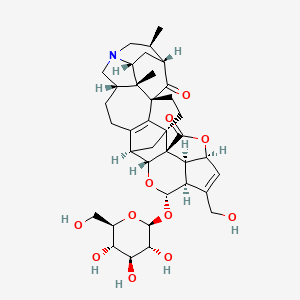
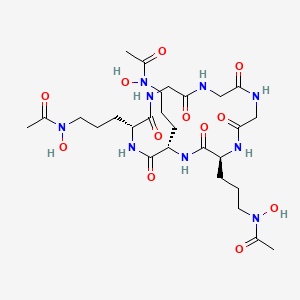
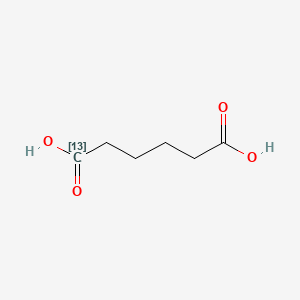
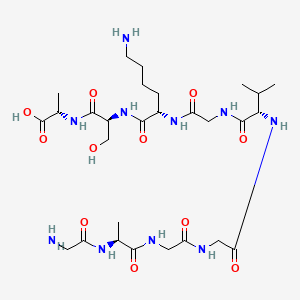
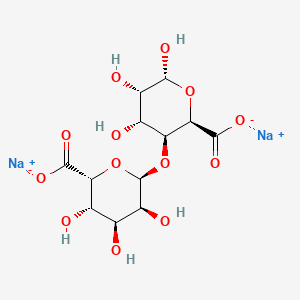
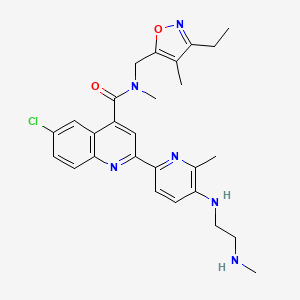
![(2S,4R)-1-[(2S)-2-[3-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12392215.png)

